

# In-Depth Technical Guide to the Physicochemical Properties of ONO-3805

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**ONO-3805** is a non-steroidal inhibitor of  $5\alpha$ -reductase, an enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[1] By blocking this conversion, **ONO-3805** has potential therapeutic applications in androgen-dependent conditions such as benign prostatic hyperplasia (BPH).[1] This technical guide provides a comprehensive overview of the physicochemical properties of **ONO-3805**, its mechanism of action, and relevant experimental protocols.

## **Physicochemical Properties**

**ONO-3805** is a complex organic molecule with distinct properties that influence its biological activity and formulation. The compound is available as a free acid and as a sodium salt.



| Property          | Value                                                                                               | Source |
|-------------------|-----------------------------------------------------------------------------------------------------|--------|
| Chemical Name     | 4-[2-[[2,3-dimethyl-4-[(1S)-1-[4-(2-methylpropyl)phenyl]ethoxy]be nzoyl]amino]phenoxy]butanoic acid | [2]    |
| Molecular Formula | C31H37NO5                                                                                           | [2]    |
| Molecular Weight  | 503.6 g/mol                                                                                         | [2]    |
| CAS Number        | 119347-91-0 (Sodium Salt)                                                                           | [3][4] |
| Solubility        | Soluble in DMSO                                                                                     | [5]    |
| Physical Form     | Solid powder                                                                                        | [5]    |

#### ONO-3805 Sodium Salt:

| Property          | Value                                                                                   | Source |
|-------------------|-----------------------------------------------------------------------------------------|--------|
| Chemical Name     | sodium (S)-4-(2-(4-(1-(4-isobutylphenyl)ethoxy)-2,3-dimethylbenzamido)phenoxy)butanoate | [5]    |
| Molecular Formula | C31H36NNaO5                                                                             | [5]    |
| Molecular Weight  | 525.61 g/mol                                                                            | [1]    |

Note: Specific quantitative data for melting point and pKa are not readily available in the public domain.

## **Mechanism of Action and Signaling Pathway**

**ONO-3805** exerts its pharmacological effect by inhibiting the enzyme  $5\alpha$ -reductase. This enzyme plays a crucial role in the androgen signaling pathway by converting testosterone into dihydrotestosterone (DHT). DHT has a higher binding affinity for the androgen receptor (AR) than testosterone, making it a more potent activator of androgen-responsive genes. By



inhibiting  $5\alpha$ -reductase, **ONO-3805** effectively reduces the levels of DHT, thereby attenuating androgen signaling.

The following diagram illustrates the androgen signaling pathway and the point of intervention for **ONO-3805**.



Click to download full resolution via product page

Caption: **ONO-3805** inhibits  $5\alpha$ -reductase, blocking the conversion of testosterone to DHT.

## **Experimental Protocols**

Detailed experimental protocols for the synthesis, purification, and characterization of **ONO-3805** are not widely published. However, based on available literature for similar compounds and general laboratory practices, the following outlines can be inferred.

## In Vitro 5α-Reductase Inhibition Assay

This protocol is adapted from a study on **ONO-3805** and other similar assays.[6]

Objective: To determine the inhibitory activity of **ONO-3805** on  $5\alpha$ -reductase.

#### Materials:

- Rat anterior pituitary glands or prostate tissue (as a source of 5α-reductase)
- [14C]-Testosterone (substrate)
- ONO-3805







- Buffer solution (e.g., Tris-HCl or phosphate buffer)
- Cofactors (e.g., NADPH)
- Scintillation fluid
- Thin-layer chromatography (TLC) plates
- Solvent system for TLC (e.g., chloroform:methanol)

Workflow Diagram:





Click to download full resolution via product page

Caption: Workflow for determining the in vitro inhibitory activity of **ONO-3805**.

#### Procedure:

• Enzyme Preparation: Homogenize rat anterior pituitary glands or prostate tissue in a suitable buffer to obtain a crude enzyme preparation.



- Incubation: In a reaction tube, combine the tissue homogenate, [14C]-Testosterone, NADPH, and varying concentrations of ONO-3805. A control reaction without ONO-3805 should also be prepared.
- Reaction: Incubate the mixture at 37°C for a specified period (e.g., 30-60 minutes).
- Extraction: Stop the reaction and extract the steroids using an organic solvent.
- Separation: Spot the extracted steroids onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate testosterone and DHT.
- Quantification: Scrape the spots corresponding to testosterone and DHT and measure their radioactivity using a scintillation counter.
- Analysis: Calculate the percentage of testosterone converted to DHT in the presence and absence of **ONO-3805**. Determine the IC50 and Ki values. A study on **ONO-3805** using rat anterior pituitary gland homogenates determined a Ki value of 3.9 x 10^-11 M and a non-competitive inhibition pattern.[6]

## In Vivo Model of Benign Prostatic Hyperplasia (BPH) in Rats

This protocol is a general model for inducing BPH in rats to test the efficacy of  $5\alpha$ -reductase inhibitors.[7][8]

Objective: To evaluate the in vivo efficacy of **ONO-3805** in a testosterone-induced BPH rat model.

#### Materials:

- Male Sprague-Dawley or Wistar rats
- Testosterone propionate
- Vehicle for testosterone (e.g., corn oil)
- ONO-3805



• Vehicle for ONO-3805

Workflow Diagram:



Click to download full resolution via product page

Caption: Workflow for evaluating **ONO-3805** in a rat model of BPH.

Procedure:



- Animal Model: Use adult male rats. BPH can be induced by daily subcutaneous injections of testosterone propionate (e.g., 3 mg/kg) for several weeks.[9]
- Treatment Groups: Divide the animals into groups: a control group receiving vehicle, a BPH group receiving testosterone and vehicle, and treatment groups receiving testosterone and different doses of ONO-3805.
- Drug Administration: Administer ONO-3805 orally or via another appropriate route for the duration of the study.
- Endpoint Evaluation: At the end of the study, sacrifice the animals and collect prostates and blood samples.
- Analysis:
  - Measure the prostate weight and calculate the prostate index (prostate weight/body weight).
  - Perform histological analysis of the prostate tissue to assess hyperplasia.
  - Measure serum levels of testosterone and DHT using methods like ELISA or LC-MS to determine the effect of ONO-3805 on their ratio.

## Conclusion

**ONO-3805** is a potent non-steroidal inhibitor of  $5\alpha$ -reductase with promising therapeutic potential for androgen-dependent disorders. This guide has summarized its key physicochemical properties and provided an overview of relevant experimental protocols for its evaluation. Further research to fully elucidate its pharmacological profile and to develop detailed synthesis and characterization methods is warranted.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Ono-3805 | C31H37NO5 | CID 11504627 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ono-3805 sodium | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. Significant role of 5 alpha-reductase on feedback effects of androgen in rat anterior pituitary cells demonstrated with a nonsteroidal 5 alpha-reductase inhibitor ONO-3805 -PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms | PLOS One [journals.plos.org]
- 8. Modeling of Benign Prostatic Hyperplasia in Rats with a High Dose of Testosterone -PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo assessment of the anti-benign prostatic hyperplasia effect of hot ethanolic extract of flax seeds in male rats PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Physicochemical Properties of ONO-3805]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15577819#physicochemical-properties-of-ono-3805]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com